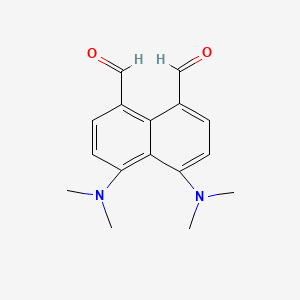
4,5-Bis(dimethylamino)naphthalene-1,8-dicarbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Bis(dimethylamino)naphthalene-1,8-dicarbaldehyde is an organic compound with the molecular formula C14H18N2. It is a derivative of naphthalene, characterized by the presence of two dimethylamino groups and two aldehyde groups at the 1,8-positions. This compound is known for its unique chemical properties and has been widely studied for its applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis(dimethylamino)naphthalene-1,8-dicarbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with naphthalene as the starting material.
Functionalization: The naphthalene undergoes functionalization to introduce the dimethylamino groups at the 1,8-positions. This can be achieved through a series of reactions involving nitration, reduction, and methylation.
Aldehyde Introduction: The final step involves the introduction of the aldehyde groups at the 4,5-positions. This can be done through formylation reactions using reagents such as Vilsmeier-Haack reagent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
4,5-Bis(dimethylamino)naphthalene-1,8-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dimethylamino groups can participate in substitution reactions, where they can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or acetonitrile.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
4,5-Bis(dimethylamino)naphthalene-1,8-dicarbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a fluorescent probe for detecting biological molecules.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,5-Bis(dimethylamino)naphthalene-1,8-dicarbaldehyde involves its interaction with various molecular targets. The dimethylamino groups can act as electron donors, while the aldehyde groups can participate in nucleophilic addition reactions. These interactions can lead to the formation of stable complexes with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
1,8-Bis(dimethylamino)naphthalene: Known for its high basicity and used as a non-nucleophilic base in organic synthesis.
4,5-Dimethylamino-1,8-naphthalimide: Used as a fluorescent dye in biological imaging.
1,8-Diaminonaphthalene: Employed in the synthesis of various organic compounds and as a building block in chemical research.
Uniqueness
4,5-Bis(dimethylamino)naphthalene-1,8-dicarbaldehyde is unique due to the presence of both dimethylamino and aldehyde groups, which confer distinct chemical reactivity and versatility. Its ability to undergo multiple types of chemical reactions and its applications in diverse scientific fields make it a valuable compound for research and industrial purposes.
Properties
CAS No. |
127348-70-3 |
|---|---|
Molecular Formula |
C16H18N2O2 |
Molecular Weight |
270.33 g/mol |
IUPAC Name |
4,5-bis(dimethylamino)naphthalene-1,8-dicarbaldehyde |
InChI |
InChI=1S/C16H18N2O2/c1-17(2)13-7-5-11(9-19)15-12(10-20)6-8-14(16(13)15)18(3)4/h5-10H,1-4H3 |
InChI Key |
YRRZNGBUDJECHN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C2C(=CC=C(C2=C(C=C1)C=O)C=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


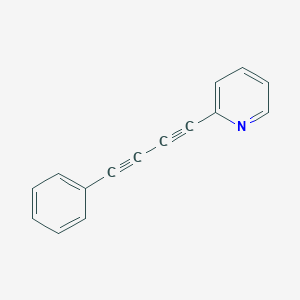
![tert-Butyltris[(pent-4-yn-1-yl)oxy]silane](/img/structure/B14285865.png)
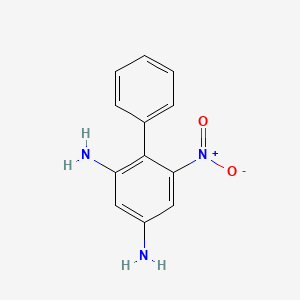
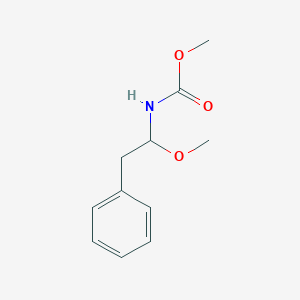
![1,1,1-Trifluoro-4-[(propan-2-yl)amino]but-3-en-2-one](/img/structure/B14285893.png)
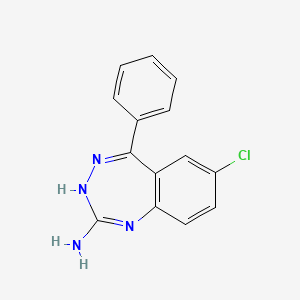
![N-[2,5-Dibutoxy-4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B14285908.png)
![N~1~-Octadecyl-N~4~-[3-(triethoxysilyl)propyl]butanediamide](/img/structure/B14285916.png)
![5-Amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carboxamide](/img/structure/B14285924.png)
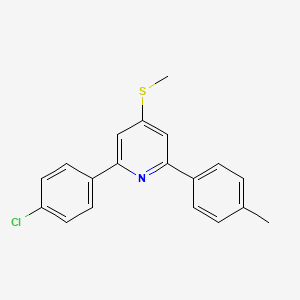
![2-Methyl-2,3,6,7-tetrahydrocyclopenta[b]pyran-4(5H)-one](/img/structure/B14285933.png)
![1-[(Prop-1-en-1-yl)disulfanyl]butane](/img/structure/B14285934.png)
![5-[(1H-Imidazol-1-yl)methyl]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14285938.png)

